Pyrimidine-5-sulfonamide
Overview
Description
Pyrimidine-5-sulfonamide is a compound that combines the pharmacophore fragments of sulfonamide and pyrimidine, which have different biological activities . It has been evaluated as a new type of anticancer drug .
Synthesis Analysis
The synthesis of pyrimidine sulfonamide derivatives involves combining the pharmacophore fragments (sulfonamide group and pyrimidine group) with different biological activities . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis
Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The chemical reactions involved in the synthesis of these derivatives are complex and involve various steps .Scientific Research Applications
Antitumor and Radioprotective Activities
Pyrimidine-5-sulfonamide derivatives have shown significant potential in the field of cancer research. Various studies have synthesized and tested compounds with pyrimidine structures for their antitumor activities. For example, certain sulfonamides containing pyrrolo[2,3-d]pyrimidines displayed potent antitumor activities, outperforming reference drugs like doxorubicin. Additionally, some of these compounds also exhibited radioprotective activities, suggesting their potential use in protecting healthy tissues during cancer treatments (Ghorab et al., 2006).
Alzheimer's Disease Treatment
Pyrimidine-based sulfonamides have been explored as potential therapeutic agents for Alzheimer's disease. A series of novel pyrimidine-based sulfonamides were synthesized and tested for their inhibitory potential against enzymes crucial for Alzheimer's treatment. Some of these compounds showed significant inhibitory effects, marking them as promising candidates for further exploration in Alzheimer's disease management (Rehman et al., 2017).
Antimicrobial and Antibacterial Properties
Pyrimidine-5-sulfonamides have also been explored for their antimicrobial and antibacterial properties. Research into nanosized aromatic polyamides containing amido- and sulfonamidopyrimidines structures revealed that these compounds exhibited notable antimicrobial activity against both gram-positive and gram-negative bacterial strains. This indicates the potential for these compounds in developing new antibacterial agents (Hassan et al., 2015).
Antiplasmodial and Antimalarial Properties
Compounds containing this compound have shown efficacy against malaria, particularly chloroquine-resistant strains. The historical development and combined action of antifolate pyrimidines with sulfonamides have been significant in treating malaria, demonstrating their importance in this field (Rollo, 1975).
Mechanism of Action
Target of Action
Pyrimidine-5-sulfonamide primarily targets the dihydropteroate synthetase enzyme . This enzyme is crucial for the synthesis of folic acid, which is essential for DNA synthesis and cell multiplication .
Mode of Action
This compound acts as a competitive inhibitor of the dihydropteroate synthetase enzyme . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The action of this compound affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate, essential components for DNA synthesis . This disruption in the pathway leads to the inhibition of bacterial DNA growth and cell division .
Pharmacokinetics
Most sulfonamides, including this compound, are readily absorbed orally . The compound’s lipophilicity, water solubility, and other properties can influence its absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacterial DNA replication and cell division, effectively inhibiting the growth of the bacteria . In addition, this compound derivatives have shown promising anticancer activity, with good antitumor activity observed in vitro against several human cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of exogenous pyrimidines can trigger the production of certain biofilm determinants . Additionally, the compound’s action may be affected by factors such as pH, temperature, and the presence of other substances in the environment
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrimidine-5-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway . This inhibition disrupts the production of folate, which is essential for DNA synthesis and repair. Additionally, this compound interacts with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism . This effect is mediated through the inhibition of cell signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation . These cellular effects underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of dihydropteroate synthetase, thereby inhibiting its activity . This binding interaction prevents the synthesis of dihydrofolate, a precursor of tetrahydrofolate, which is essential for DNA synthesis . Additionally, this compound has been shown to inhibit the activity of carbonic anhydrase by binding to its zinc ion cofactor . This inhibition disrupts the enzyme’s catalytic function, leading to a decrease in the production of bicarbonate ions . These molecular interactions elucidate the compound’s mechanism of action as an enzyme inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity for extended periods . It undergoes gradual degradation when exposed to light and high temperatures . Long-term studies have shown that this compound can induce sustained inhibition of cell proliferation and apoptosis in cancer cells . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of bacterial and cancer cells . At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion via the kidneys . Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in nucleotide synthesis . These metabolic pathways underscore the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes such as dihydropteroate synthetase and carbonic anhydrase . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These subcellular localization patterns are essential for the compound’s biochemical interactions and therapeutic potential.
Properties
IUPAC Name |
pyrimidine-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H,(H2,5,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRIGNIPEFMZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597983 | |
Record name | Pyrimidine-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98621-75-1 | |
Record name | Pyrimidine-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrimidine-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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